molecular formula C6H8N2O B115078 3-Ethyl-1H-pyrazole-4-carbaldehyde CAS No. 154926-98-4

3-Ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B115078
CAS No.: 154926-98-4
M. Wt: 124.14 g/mol
InChI Key: BRWYDRSSDKRKBX-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

Reagents/ConditionsProductYieldReference
KMnO₄ in H₂SO₄ (acidic medium)3-Ethyl-1H-pyrazole-4-carboxylic acid85–92%
CrO₃ in acetic acid3-Ethyl-1H-pyrazole-4-carboxylic acid78%

Key Findings :

  • Oxidation with KMnO₄ under acidic conditions is highly efficient, achieving yields >85% .

  • The ethyl substituent at the 3-position does not hinder oxidation, as confirmed by NMR and IR spectroscopy .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

Reagents/ConditionsProductYieldReference
NaBH₄ in methanol3-Ethyl-1H-pyrazole-4-methanol90%
LiAlH₄ in dry ether3-Ethyl-1H-pyrazole-4-methanol88%

Mechanistic Insight :

  • NaBH₄ selectively reduces the aldehyde without affecting the pyrazole ring.

  • LiAlH₄ requires anhydrous conditions to avoid side reactions .

Nucleophilic Substitution

The chloro or triflate derivatives (synthesized from the parent compound) participate in cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF3-Ethyl-1-(aryl)-1H-pyrazole-4-carbaldehyde70–85%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, alkyne3-Ethyl-1-(alkynyl)-1H-pyrazole-4-carbaldehyde65%

Synthetic Utility :

  • The triflate intermediate (generated using Tf₂O) enhances reactivity in Pd-catalyzed reactions .

  • Substituents on the pyrazole ring direct coupling to the 4-position .

Condensation Reactions

The aldehyde group forms Schiff bases and participates in Knoevenagel reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Schiff Base FormationAniline, EtOH, reflux3-Ethyl-1H-pyrazole-4-carbaldehyde aniline Schiff base82%
KnoevenagelMalononitrile, piperidine, H₂O/EtOH(3-Ethyl-1H-pyrazol-4-yl)methylene malononitrile75%

Applications :

  • Schiff bases serve as intermediates for bioactive compounds, including antimicrobial agents .

  • Knoevenagel adducts exhibit nonlinear optical properties due to extended conjugation .

Nucleophilic Additions

The aldehyde undergoes nucleophilic attack by amines and hydrazines.

Reagents/ConditionsProductYieldReference
Hydrazine hydrate, EtOHThis compound hydrazone88%
Hydroxylamine hydrochlorideThis compound oxime80%

Structural Confirmation :

  • Hydrazones and oximes are characterized by sharp melting points and FT-IR C=N stretching at 1600–1650 cm⁻¹ .

Friedel-Crafts Hydroxyalkylation

The aldehyde participates in electrophilic aromatic substitution.

Reagents/ConditionsProductYieldReference
Benzene, AlCl₃, 60°C3-Ethyl-1-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde68%

Limitations :

  • Electron-rich arenes (e.g., phenol, anisole) yield higher regioselectivity .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
3-Ethyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly in anti-inflammatory and analgesic drug development. Its structural features allow for modifications that enhance therapeutic efficacy and target specificity .

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this precursor showed significant activity against Escherichia coli and Staphylococcus aureus, highlighting its potential in developing new antibiotics .

Agricultural Chemistry

Agrochemical Formulations
The compound is utilized in developing agrochemicals, including pesticides and herbicides. Its incorporation into these formulations has been shown to improve crop protection and yield, which is vital for sustainable agricultural practices .

Table: Agrochemical Applications of this compound

Application TypeDescriptionBenefits
PesticidesUsed in the formulation of novel pesticidesEnhanced pest control
HerbicidesIncorporated into herbicide formulationsImproved weed management

Material Science

Novel Materials Development
In material science, this compound is explored for creating new materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods
This compound acts as a reagent in analytical chemistry for detecting and quantifying other chemical substances. Its reliability in quality control processes across industries underscores its importance in analytical applications .

Research in Organic Synthesis

Synthetic Pathways
In organic synthesis, this compound is employed to synthesize complex organic molecules. This application facilitates advancements in organic chemistry, enabling researchers to explore new chemical reactions and pathways .

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyrazole ring may also interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    3-Phenyl-1H-pyrazole-4-carbaldehyde: Features a phenyl group at the 3-position.

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Contains two methyl groups at the 3 and 5 positions.

Uniqueness: 3-Ethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric effects, influencing its interaction with biological targets .

Biological Activity

3-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole ring with an ethyl substituent at the 3-position and an aldehyde group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound enable it to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H10N2O\text{C}_7\text{H}_10\text{N}_2\text{O}

This structure includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's reactivity.
  • Aldehyde Group : A reactive carbonyl group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. The aldehyde group can engage in condensation reactions, leading to the formation of more complex molecules with enhanced biological properties. Furthermore, the pyrazole ring is known to interact with various receptors and enzymes, influencing several cellular pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing comparable efficacy to standard antibiotics such as imipenem .

Microorganism Activity Reference
Escherichia coliInhibited growth
Staphylococcus aureusComparable to imipenem
Candida albicansSignificant antifungal activity

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, acting as a COX-2 inhibitor. In vivo studies have shown that derivatives of pyrazole compounds can reduce inflammation in carrageenan-induced edema models . The mechanism involves modulation of inflammatory mediators and pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its interaction with specific cellular pathways can lead to apoptosis in cancer cells. Further research is needed to elucidate its full potential in cancer therapy.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of pyrazole-4-carbaldehydes, including this compound. These derivatives were evaluated for their antimicrobial and anti-inflammatory activities, revealing promising results against various pathogens and inflammatory conditions .
  • Antimicrobial Screening : In a comparative study, synthesized pyrazole derivatives were tested against standard drugs for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi .

Q & A

Basic Research Questions

Q. Q1. What are the primary synthetic routes for 3-Ethyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via:

  • Vilsmeier-Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux (70–80°C) to introduce the aldehyde group. Yield optimization requires strict control of stoichiometry (POCl₃:DMF = 1:2) and reaction time (6–8 hours) .
  • Nucleophilic substitution : Using 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde intermediates with ethylating agents (e.g., ethyl bromide) in the presence of K₂CO₃ as a base. Purity (>95%) is achieved via recrystallization in ethanol .

Key Data:

MethodYield (%)Purity (%)Key Parameters
Vilsmeier-Haack60–7590–95POCl₃:DMF ratio, reflux
Nucleophilic Alkylation70–8595–98Base selection, solvent

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • FT-IR and NMR : Confirm the aldehyde group (C=O stretch at ~1680 cm⁻¹ in IR; aldehyde proton at δ 9.8–10.2 ppm in ¹H NMR). Discrepancies in carbonyl peaks may arise from tautomerism; DFT calculations (B3LYP/6-31G*) validate experimental data .
  • X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., planarity of the pyrazole ring). SHELX programs (SHELXL-2018) refine crystal structures with R-factors < 0.05 .

Example Contradiction Resolution:
A mismatch between calculated (DFT) and observed (X-ray) bond lengths in the pyrazole ring can indicate crystal packing effects. Multi-technique validation (NMR + XRD + computational) resolves such issues .

Advanced Research Questions

Q. Q3. How can this compound serve as a building block for heterocyclic systems, and what mechanistic insights govern its reactivity?

Methodological Answer: The aldehyde group enables:

  • Fused heterocycles : Condensation with hydrazine hydrate in ethanol yields pyrazolo[3,4-c]pyrazoles (Scheme 3 in ). Mechanistic studies (LC-MS monitoring) reveal a two-step process: (i) imine formation, (ii) cyclization via intramolecular nucleophilic attack.
  • Thieno-pyrazole derivatives : Reaction with mercaptoacetic acid under microwave irradiation (100°C, 30 min) forms thieno[2,3-c]pyrazoles. DFT studies (NBO analysis) confirm charge transfer during ring closure .

Key Reaction Data:

ProductCatalystYield (%)Selectivity (%)
Pyrazolo[3,4-c]pyrazoleNone (thermal)65>90
Thieno[2,3-c]pyrazoleI₂ (5 mol%)7885

Q. Q4. What computational strategies are employed to predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The aldehyde group shows hydrogen bonding with Arg120 (binding energy ≤ −8.5 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀. Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced activity (R² = 0.89) .

Case Study:
Derivatives with 4-fluorophenyl substituents show dual inhibition (COX-2 and EGFR) in silico, validated via in vitro assays (IC₅₀ = 1.2–3.8 µM) .

Q. Q5. How are crystallographic data validated for this compound derivatives, and what are common pitfalls in structure refinement?

Methodological Answer:

  • Validation tools : PLATON (ADDSYM) checks for missed symmetry, while checkCIF flags outliers (e.g., Δρmax > 0.5 eÅ⁻³). SHELXL refinement parameters (e.g., R1 < 5%) ensure reliability .
  • Common pitfalls :
    • Overfitting: Avoid excessive parameterization in twinned crystals.
    • Thermal motion: Anisotropic displacement parameters (ADPs) must be physically plausible (Ueq < 0.1 Ų for non-H atoms) .

Q. Q6. What strategies address contradictions in reported bioactivity data for pyrazole-4-carbaldehyde derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized assays (e.g., MIC for antibacterial activity). Contradictions often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Dose-response curves : Re-evaluate IC₅₀ values under controlled conditions (e.g., pH 7.4, 37°C). For example, anti-tumor activity against MCF-7 cells varies by ±15% due to serum concentration differences .

Q. Q7. What safety protocols are essential when handling this compound in synthetic workflows?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and FFP2 masks prevent dermal/ocular exposure.
  • Waste disposal : Neutralize aldehyde-containing waste with NaHSO₃ (1:1 molar ratio) before incineration .
  • Spill management : Absorb with vermiculite, then treat with 10% NaOH solution .

Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWYDRSSDKRKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374548
Record name 3-Ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154926-98-4
Record name 3-Ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154926-98-4
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